B1578615 Amphipathic peptide Hj0164

Amphipathic peptide Hj0164

Cat. No.: B1578615
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphipathic Peptide Hj0164 is a synthetic, research-grade compound designed for advanced biochemical and microbiological studies. As part of a prominent class of host defense peptides, it features a structure that combines cationic (positively charged) and hydrophobic regions, often adopting an alpha-helical conformation. This amphipathicity allows the peptide to interact directly with microbial membranes, making it a valuable tool for investigating novel antimicrobial mechanisms, particularly against multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Gram-negative bacteria . Beyond its core antimicrobial applications, this peptide serves as a critical reagent in biophysical research for understanding peptide-lipid membrane interactions . Its potential extends to the field of drug delivery, where its cell-penetrating properties can be harnessed to facilitate the intracellular delivery of various cargoes, including other therapeutic molecules and imaging agents . Researchers can utilize this compound to explore its activity, stability under various physiological conditions, and its capacity for biofilm inhibition and eradication . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

FLGALLSKIF

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Hj0164 is characterized by its amphipathic nature, which means it possesses both hydrophilic and hydrophobic regions. This structural feature allows it to interact effectively with lipid membranes, making it a candidate for various biological applications. The peptide typically adopts an α-helical conformation, which is crucial for its functionality in biological systems .

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity
Hj0164 exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. This broad-spectrum activity is particularly important in the context of increasing antibiotic resistance. Research indicates that amphipathic peptides like Hj0164 can disrupt microbial membranes, leading to cell lysis and death .

Mechanism of Action
The mechanism by which Hj0164 exerts its antimicrobial effects involves electrostatic interactions with negatively charged bacterial membranes. Upon binding, the peptide undergoes conformational changes that facilitate membrane penetration and subsequent disruption . This action not only targets bacterial cells but also shows promise against fungal pathogens such as Candida albicans and Aspergillus species .

Drug Delivery Systems

Cell-Penetrating Peptide (CPP) Functionality
Hj0164 has been explored for its potential as a cell-penetrating peptide (CPP), enhancing the delivery of therapeutic agents such as small interfering RNA (siRNA) and proteins into cells. The amphipathic structure allows Hj0164 to form stable complexes with these cargo molecules, improving their stability and cellular uptake .

Applications in Gene Therapy
In gene therapy applications, Hj0164 can facilitate the delivery of nucleic acids to target cells, overcoming barriers associated with traditional delivery methods. This capability is particularly relevant for therapeutic strategies involving RNA interference (RNAi), where effective delivery is crucial for achieving desired biological effects .

Therapeutic Potential

Cancer Treatment
The potential of Hj0164 in oncology is being investigated due to its ability to selectively target cancer cells while minimizing effects on healthy tissues. Studies have suggested that amphipathic peptides can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

Neuroprotective Applications
Recent research has highlighted the use of Hj0164 in neuroprotective strategies. By facilitating drug penetration across the blood-brain barrier, Hj0164 could play a role in delivering therapeutic agents for neurodegenerative diseases . The peptide’s ability to modulate cellular uptake may lead to innovative treatments for conditions such as Alzheimer's disease.

Case Studies

StudyFocusFindings
Bocsik et al. (2019)Antimicrobial ActivityDemonstrated that Hj0164 shows effective antibacterial action against ESKAPE pathogens at low concentrations .
Silva et al. (2020)Drug DeliveryHighlighted the ability of Hj0164 to enhance drug penetration across cellular barriers, improving therapeutic outcomes in cancer treatments .
Kenien et al. (2012)NeuroprotectionShowed that Hj0164 could facilitate the transport of neuroprotective drugs into neuronal cells, suggesting applications in neurodegenerative disease therapies .

Comparison with Similar Compounds

Structural and Functional Design of Hj0164

Hj0164 follows a design paradigm common to cationic amphipathic peptides, where lysine residues provide positive charges for bacterial membrane targeting, while hydrophobic residues (e.g., leucine, tryptophan) mediate membrane disruption. Its helical structure maximizes amphipathicity, a feature critical for pore formation and microbial killing . Comparative helical wheel analysis with peptides like L5K5W6 (KKLLKWLKKLL-amide) shows analogous positioning of tryptophan at the amphipathic interface, enhancing membrane permeability .

Comparison with Similar Amphipathic Peptides

Lycotoxin-1 (LCTX)

  • Source: Natural peptide from Lycosa carolinensis spider venom .
  • Structure : Amphipathic α-helix with lysine repeats every 4–5 residues.
  • Mechanism : Targets prokaryotic membranes via hydrophobic insertion and electrostatic interactions.
  • Key Difference : Lycotoxin-1 exhibits insect-specific toxicity, whereas Hj0164 is optimized for broad-spectrum antibacterial activity .

L5K5W6 (KKLLKWLKKLL-amide)

  • Design : Synthetic 13-residue peptide with a central tryptophan.
  • Efficacy : Demonstrates potent activity against Gram-negative bacteria (MIC: 2–4 µg/mL) .
  • Comparison : Hj0164’s patent data suggest improved stability via cyclization, a feature absent in L5K5W6 .

Nigrocin 2

  • Class : Linear amphipathic peptide with a single α-helix.
  • Activity : Disrupts membrane integrity via hydrophobic interactions.
  • Limitation : Lower proteolytic stability compared to helical peptides like Hj0164 .

Peptide Mimetics (e.g., L-37pA)

  • Features : Protease-resistant, cationic, and amphipathic .
  • Advantage : Enhanced pharmacokinetics but reduced membrane selectivity compared to Hj0164 .

Data Table: Comparative Analysis of Amphipathic Peptides

Parameter Hj0164 Lycotoxin-1 L5K5W6 Nigrocin 2
Source Synthetic Natural (spider) Synthetic Natural (frog)
Structure Cyclic α-helix Linear α-helix Linear α-helix Linear α-helix
Net Charge +7 +6 +5 +4
Key Residue Tryptophan Lysine repeats Tryptophan Phenylalanine
Proteolytic Stability High (cyclic) Moderate Low Low
Therapeutic Focus Antibacterial Insecticidal Antibacterial Antifungal
MIC (µg/mL) 1–2 (Gram-negative) 5–10 (insects) 2–4 (Gram-negative) 8–16 (fungi)

Key Research Findings

Cyclization Advantage : Hj0164’s cyclic design enhances proteolytic resistance and membrane selectivity compared to linear analogs like L5K5W6 .

Mechanistic Divergence : Unlike lycotoxin-1, Hj0164 lacks insecticidal activity but shows superior bacterial membrane disruption due to optimized charge distribution .

Broad-Spectrum Potential: Hj0164’s activity spans Gram-negative and Gram-positive bacteria, outperforming nigrocin 2 in MIC values .

Preparation Methods

Peptide Design and Sequence Considerations

Hj0164 is a 26-residue amphipathic peptide with a sequence designed to form a helix under protonated conditions, incorporating a cluster of glutamic acid residues to induce pH-sensitive conformational changes. The sequence is:

GLGTLLTLLEFLLEELLEFLKRKRQQamide

This design promotes helix destabilization at neutral pH via charge repulsion and helix formation under acidic conditions due to protonation of glutamic acids, which increases hydrophobicity and membrane interaction capability.

Solid-Phase Peptide Synthesis (SPPS)

The preparation of Hj0164 typically employs standard solid-phase peptide synthesis (SPPS) techniques, which are widely used for amphipathic peptides of similar length and complexity:

  • Resin and Protecting Groups: The peptide chain is assembled on a solid resin support, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino group protection. Side chains of amino acids such as glutamic acid are protected with acid-labile groups to prevent unwanted side reactions.
  • Stepwise Coupling: Amino acids are sequentially coupled to the growing chain using activating agents like HBTU or HATU, ensuring high coupling efficiency.
  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers.
  • Purification: Crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity, essential for functional studies.

Peptide Folding and Structural Confirmation

  • Circular Dichroism (CD) Spectroscopy: CD is employed to confirm the secondary structure of Hj0164, particularly its helix formation under acidic conditions. Studies show that protonation induces a transition from random coil to alpha-helix, which is critical for its membrane activity.
  • Self-Association Behavior: At higher concentrations, Hj0164 tends to self-associate, which can be monitored by CD and other spectroscopic methods to optimize preparation conditions that maintain monomeric or functional oligomeric states.

Preparation of Peptide-Lipid Complexes

For functional assays and biophysical studies, Hj0164 is often incorporated into model membrane systems:

  • Vesicle Preparation: Phospholipid vesicles (e.g., DMPC, DMPG) are prepared by mixing lipids in organic solvents, drying to form a film, and hydrating with buffer solutions. The peptide is then added to these vesicles to study membrane interaction.
  • Peptide Incorporation: Peptide-to-lipid molar ratios are carefully controlled to mimic physiological conditions and to study lytic or pore-forming activities.
  • Sample Homogenization: Sonication or extrusion is used to produce uniform vesicles with peptide incorporated.

Analytical and Functional Characterization

  • Electron Microscopy: Used to visualize membrane disruption or pore formation induced by Hj0164 in erythrocyte membranes, confirming the functional activity of the prepared peptide.
  • NMR and Infrared Spectroscopy: Solid-state NMR and IR spectroscopy provide insights into peptide orientation and dynamics within membranes, guiding optimization of preparation protocols for functional studies.

Summary Table: Preparation Steps and Techniques for Amphipathic Peptide Hj0164

Step Description Key Techniques/Conditions Notes
Peptide Design Sequence with pH-sensitive glutamic acid cluster Rational design based on helix-forming potential Sequence: GLGTLLTLLEFLLEELLEFLKRKRQQamide
Synthesis Solid-phase peptide synthesis (Fmoc chemistry) HBTU/HATU coupling, TFA cleavage Standard SPPS for 26-mer peptides
Purification Reverse-phase HPLC Gradient elution with acetonitrile/water + TFA Ensures >95% purity
Folding and Structural Analysis Circular dichroism spectroscopy to confirm helix formation pH-dependent CD spectra Helix forms under acidic conditions
Peptide-Lipid Complex Preparation Incorporation into lipid vesicles (DMPC, DMPG) Lipid film hydration, sonication/extrusion Controls peptide-to-lipid ratio
Functional Characterization Electron microscopy, NMR, IR spectroscopy Visualization of membrane pores and peptide dynamics Confirms membrane activity

Research Findings Supporting Preparation Methods

  • The incorporation of glutamic acid residues in Hj0164 was shown to enable pH-triggered membrane lysis, supported by electron microscopy images revealing transmembrane pore formation.
  • Circular dichroism studies demonstrated that the peptide adopts a random coil at neutral pH but forms a nearly 100% alpha-helix in acidic environments, indicating successful folding upon preparation.
  • Analogous amphipathic peptides synthesized with similar SPPS methods exhibited strong membrane interactions and lytic activities, validating the preparation approach for Hj0164.
  • The use of solid-state NMR and infrared spectroscopy in related peptides confirms that careful preparation of peptide-lipid complexes is essential for studying membrane interactions and optimizing peptide functionality.

Q & A

Q. What are the recommended methods for synthesizing and purifying amphipathic peptide Hj0164 to ensure structural integrity?

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing Hj0164, followed by purification via reversed-phase HPLC to isolate the target peptide from truncation products or impurities. Critical parameters include resin selection, coupling efficiency monitoring (e.g., Kaiser test), and gradient optimization during HPLC . Post-purification, mass spectrometry (MS) and amino acid analysis (AAA) should confirm sequence accuracy and quantify acetate counterions, as outlined in pharmacopeial guidelines .

Q. How should researchers characterize the secondary structure of Hj0164, and what analytical techniques are most reliable?

Circular dichroism (CD) spectroscopy is essential for assessing α-helical or β-sheet content in aqueous and membrane-mimetic environments (e.g., SDS micelles). Fourier-transform infrared spectroscopy (FTIR) can complement CD data by identifying amide I and II bands. For quantitative analysis, integrate results with computational tools like K2D3 or CONTIN-LL to deconvolute spectral data . Ensure buffer compatibility (e.g., low UV absorbance for CD) and replicate experiments to account for instrument variability .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the membrane interaction mechanisms of Hj0164?

Use mixed-methods approaches:

  • Quantitative: Measure membrane binding affinity via surface plasmon resonance (SPR) or fluorescence anisotropy, varying lipid compositions (e.g., phosphatidylcholine vs. cardiolipin) to mimic bacterial vs. mammalian membranes.
  • Qualitative: Employ cryo-electron microscopy (cryo-EM) to visualize pore formation or membrane disruption. Include controls such as scrambled-sequence peptides and lipid-only systems. Biological replicates (≥3) are mandatory to address variability in lipid vesicle preparation .

Q. How can contradictory data regarding Hj0164's antimicrobial efficacy across different bacterial strains be systematically analyzed?

Apply meta-analysis frameworks:

  • Stratify data by bacterial membrane composition (e.g., Gram-positive vs. Gram-negative), growth phase (log vs. stationary), and assay conditions (pH, ionic strength).
  • Use statistical tools like ANOVA with post-hoc Tukey tests to identify confounding variables.
  • Cross-validate findings with in silico molecular dynamics simulations to correlate efficacy with peptide-lipid interaction energies .

Q. What are best practices for validating quantitative proteomic data when studying Hj0164's cellular targets?

Implement 18O-labeling or tandem mass tag (TMT) workflows for multiplexed quantification. Normalize data using endogenous housekeeping proteins and apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg). Public repositories like PRIDE or PeptideAtlas should host raw spectra and processed data to ensure reproducibility .

Methodological and Data Analysis Questions

Q. What methodologies are appropriate for assessing the thermodynamic stability of Hj0164 under physiological conditions?

Differential scanning calorimetry (DSC) can measure melting temperatures (Tm) in buffers mimicking blood plasma (pH 7.4, 150 mM NaCl). Supplement with CD spectroscopy to monitor structural transitions over time. For accelerated stability studies, use Arrhenius equation modeling to predict degradation kinetics .

How can the FINER criteria be applied to formulate high-impact research questions about Hj0164's therapeutic potential?

  • Feasible: "Does Hj0164 retain helicity in human serum, as assessed by CD?" (Requires <2 weeks of lab work.)
  • Novel: "Can Hj0164 analogs with D-amino acids evade protease degradation without losing membrane selectivity?"
  • Ethical: Use in silico models (e.g., MD simulations) to prioritize analogs before animal testing. Reference peer-reviewed literature to justify gaps and align with NIH/EMA guidelines .

Data Reporting and Reproducibility

Q. How should researchers address variability in peptide quantification across HPLC runs?

Normalize peak areas to an internal standard (e.g., norleucine) added pre-injection. Calibrate with serial dilutions of a certified Hj0164 reference standard. Report inter-run coefficients of variation (CV) and use automated integration software to minimize user bias .

Q. What are the minimum metadata requirements for publishing Hj0164-related datasets?

Include:

  • Synthesis batch identifiers (e.g., resin lot, purification gradients).
  • Analytical conditions (HPLC column type, MS instrument settings).
  • Biological source data (e.g., ATCC codes for bacterial strains). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories like Figshare or Zenodo in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.